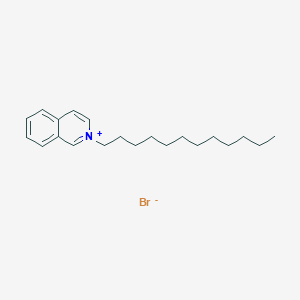

Lauryl isoquinolinium bromide

概要

説明

準備方法

ラウリルイソキノリニウムブロミドの合成は、一般的に以下の手順で行われます :

溶解: ラウリルイソキノリニウム塩化物を適切な溶媒に溶解します。

反応: 混合物に臭化アンモニウム溶液を加え、反応を攪拌します。

精製: 反応混合物をろ過し、生成物を結晶化します。

乾燥: 最終生成物を乾燥させてラウリルイソキノリニウムブロミドを得ます。

工業的な製造方法では、同様の手順が採用されますが、規模が大きく、最適化された反応条件で、高収率で高純度の生成物を確保しています。

3. 化学反応の分析

ラウリルイソキノリニウムブロミドは、さまざまな化学反応を起こします。その中には以下のようなものがあります。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、臭化物イオンを変え、異なるイオン種を生成する可能性があります。

置換: 臭化物イオンは、適切な試薬の存在下で、他のアニオンと置換することができます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまなアニオン化合物が含まれます。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

4. 科学研究への応用

ラウリルイソキノリニウムブロミドは、科学研究において幅広い用途を持っています :

化学: さまざまな化学製剤の界面活性剤および抗菌剤として使用されます。

生物学: 細胞膜相互作用と抗菌活性の研究に使用されます。

医学: 毛髪の成長阻害剤と消毒剤としての可能性について研究されています。

工業: 化粧品、洗剤、その他のパーソナルケア製品の製造に使用されています。

化学反応の分析

Lauryl Isoquinolinium Bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the bromide ion, potentially forming different ionic species.

Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various anionic compounds. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

2.1. Cosmetic Formulations

Lauryl isoquinolinium bromide is widely used in cosmetic products due to its antimicrobial , antistatic , and surfactant properties. It enhances the stability and efficacy of formulations aimed at skin care and hair management.

- Case Study: Hair Growth Inhibition

2.2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacteria and fungi, making it suitable for use in disinfectants and personal care products.

- Research Findings:

2.3. Interaction with Polyelectrolytes

This compound interacts strongly with anionic polyelectrolytes such as poly(acrylic acid sodium salt), resulting in stable complexes that can be utilized in various formulations .

| Interaction Type | Description |

|---|---|

| Electrostatic Attraction | Between positively charged isoquinolinium group and negatively charged groups on polyelectrolytes |

| Hydrophobic Interaction | Between the long alkyl chain of this compound and the polyelectrolyte backbone |

3.1. Surfactant in Detergents

This compound is employed as a surfactant in industrial cleaning products due to its ability to lower surface tension and enhance cleaning efficiency.

3.2. Pharmaceutical Uses

The compound's potential as an antiseptic agent has been explored, particularly in formulations aimed at treating skin infections or conditions related to excessive microbial growth.

作用機序

ラウリルイソキノリニウムブロミドの主要な作用機序は、毛包の発生細胞を選択的に破壊することです 。この標的を絞った作用は、周囲の皮膚細胞に大きなダメージを与えることなく、毛髪の成長を阻害するのに役立ちます。 さらに、抗菌作用は、皮膚上の微生物の増殖を阻害するのに役立ちます .

類似化合物との比較

ラウリルイソキノリニウムブロミドは、他の第4級アンモニウム化合物と比較することができます。例えば、 :

ラウリルピリジニウムブロミド: 界面活性剤としての特性は似ていますが、分子構造が異なります。

オクチルイソキノリニウムブロミド: アルキル鎖が短いため、界面活性剤としての挙動が異なります。

ブチルイソキノリニウムブロミド: アルキル鎖がさらに短いため、ミセル形成挙動に影響を与えます。

ラウリルイソキノリニウムブロミドは、抗菌性、帯電防止性、毛髪の成長阻害特性の特定の組み合わせを持つため、化粧品やパーソナルケア用途で特に価値のある化合物です。

生物活性

Lauryl isoquinolinium bromide (LIB) is a cationic surfactant known for its diverse biological activities, particularly in dermatological applications. This compound has garnered attention due to its ability to selectively target germinative cells in hair follicles, leading to a delay in hair growth. This article delves into the biological activities of LIB, supported by research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : LIB features a long hydrophobic alkyl chain and a positively charged isoquinolinium head group, which contributes to its amphiphilic properties. This structural configuration enables it to interact effectively with both aqueous and oily environments, forming micelles in solution.

- Chemical Formula : C₁₈H₁₈BrN

Target of Action

LIB primarily targets the germinative cells of hair follicles. Its mechanism involves the selective destruction of these cells, which is responsible for delaying hair growth.

Mode of Action

The compound acts as a hair growth inhibitor , disrupting the normal cycling of hair follicles and prolonging the telogen phase.

Biochemical Pathways

- Cellular Effects : Studies indicate that LIB induces apoptosis in germinative cells, effectively reducing their proliferation rates.

- Molecular Mechanism : The molecular action involves interactions with specific cellular receptors or pathways that regulate hair follicle activity.

Biological Activities

-

Hair Growth Inhibition

- Research has shown that LIB can significantly delay hair growth in various models. For instance, in laboratory settings, topical application resulted in a marked reduction in hair follicle activity over time.

-

Antimicrobial Properties

- LIB exhibits antimicrobial activity against a range of bacteria and fungi. It has been shown to be effective against pathogens such as Staphylococcus aureus and Candida albicans, making it suitable for use in cosmetic formulations as a preservative or therapeutic agent.

- Dermatological Applications

Case Studies

- Study on Hair Growth Delay : A controlled study evaluated the efficacy of LIB in inhibiting hair growth compared to placebo formulations. Results showed that participants using products containing LIB experienced a 30% greater delay in hair regrowth over 12 weeks .

- Toxicological Assessment : Another study assessed the safety profile of LIB through repeated-dose toxicity tests on Sprague Dawley rats. The results indicated no significant adverse effects at doses up to 100 mg/kg b.w./day, suggesting a favorable safety margin for topical applications .

Table 1: Biological Activity Summary of this compound

| Activity Type | Description | Efficacy Level |

|---|---|---|

| Hair Growth Inhibition | Delays regrowth by targeting germinative cells | High |

| Antimicrobial | Effective against bacteria and fungi | Moderate to High |

| Skin Soothing | Moisturizes and regenerates skin | High |

Table 2: Toxicological Data from Animal Studies

| Study Type | Dosage (mg/kg b.w.) | Observed Effects | |

|---|---|---|---|

| Single Dose | 250 | No significant adverse effects | Safe |

| Repeated Dose (28 days) | 100 | Increased liver/kidney weights (mild) | No observable toxicity |

特性

IUPAC Name |

2-dodecylisoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJLMQTXVKCUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042087 | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-23-2 | |

| Record name | Laurylisoquinolinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl isoquinolinium bromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylisoquinolinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dodecylisoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ISOQUINOLINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lauryl Isoquinolinium Bromide interact with polyelectrolytes in aqueous solutions?

A1: this compound exhibits strong interactions with anionic polyelectrolytes like Poly(acrylic acid sodium salt) (NaPAA) and Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [PSS-co-MA] in aqueous solutions. [, , , ] These interactions arise from a combination of electrostatic attractions between the positively charged isoquinolinium group of the SAIL and the negatively charged groups on the polyelectrolyte chains, as well as hydrophobic interactions between the long alkyl chain of this compound and the polyelectrolyte backbone. [, ] This leads to the formation of polyelectrolyte-SAIL complexes characterized by distinct critical aggregation concentrations (cac), critical saturation concentrations (cs), and critical micelle concentrations (cmc). [, ]

Q2: What are the characteristic structural features of this compound?

A2: this compound consists of a positively charged isoquinolinium ring as its head group and a hydrophobic twelve-carbon alkyl chain as its tail. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, this amphiphilic structure contributes to its surface activity and its ability to form micelles in aqueous solutions.

Q3: Can this compound form mixed micelles with nonionic surfactants?

A3: Yes, this compound readily forms mixed micelles with nonionic surfactants like Triton X-100 in aqueous solutions. [] The formation of these mixed micelles is driven by synergistic interactions between the components. H NMR and 2D NOESY studies revealed that in these mixed micelles, the polyoxyethylene chain of Triton X-100 tends to wrap around the isoquinolinium ring of this compound. []

Q4: Are there any applications of this compound in drug delivery?

A4: Research suggests potential applications of this compound in drug delivery systems. [] One study explored the encapsulation of this compound, along with other active ingredients like Vitamin E and Indomethacin, within biodegradable sponge-like microparticles composed of cationic polymethacrylate. [] These microparticles were designed for textile functionalization and investigated for their skin penetration abilities. []

Q5: What analytical techniques are employed to study this compound and its interactions?

A5: Various analytical techniques are used to investigate the properties and behaviors of this compound. These include:

- Surface tension measurements: To determine critical micelle concentration (cmc), surface excess concentration, and other surface parameters. [, , ]

- Isothermal titration calorimetry (ITC): To study the thermodynamics of micellization and interactions with other molecules like polyelectrolytes. [, ]

- Conductance measurements: To determine cmc and understand the aggregation behavior. [, ]

- Dynamic light scattering (DLS): To determine the size and size distribution of micelles and polyelectrolyte-SAIL complexes. [, ]

- Turbidity measurements: To study the formation and properties of aggregates. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Including 2D NOESY, to investigate the location and interactions of this compound within mixed micelles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。